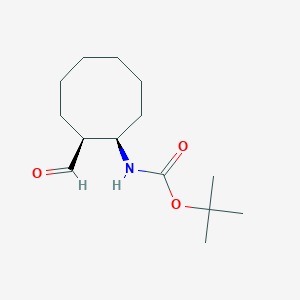

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, also known as BMS-806, is a sulfonamide compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Applications De Recherche Scientifique

Antitumor Activity and Gene Expression Analysis

Compounds from sulfonamide-focused libraries, including sulfonamides similar to N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, have shown promise in antitumor screens. These compounds have been evaluated for their ability to disrupt cell cycle processes in cancer cell lines. For instance, certain sulfonamides have been identified as potent cell cycle inhibitors, leading to their progression to clinical trials. These compounds function by disrupting tubulin polymerization or causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. Gene expression changes induced by these compounds have been characterized, shedding light on the drug-sensitive cellular pathways and essential pharmacophore structures for antitumor activity (Owa et al., 2002).

Inhibition of Enzymatic Activity for Alzheimer’s Disease Therapy

Sulfonamides derived from 4-methoxyphenethylamine have demonstrated inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapy. These compounds, through enzyme inhibitory kinetics and computational studies, have shown potential as novel therapeutic agents. For example, specific sulfonamides exhibited acetylcholinesterase inhibitory activity comparable to known inhibitors, suggesting their utility in designing more potent inhibitors for Alzheimer’s disease (Abbasi et al., 2018).

Antimicrobial and Antifungal Activities

Newly synthesized sulfonamides, incorporating structures akin to N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, have been screened for their antimicrobial and antifungal properties. These compounds have shown efficacy in vitro against various bacterial strains and fungal species, highlighting their potential as therapeutic agents for infectious diseases (Zareef et al., 2007).

Antimycobacterial Agents

Sulfonamides with cysteine-activated sulfur dioxide release profiles have been explored for their antimycobacterial properties. One such compound demonstrated a potency higher than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis, indicating a promising direction for developing new treatments for tuberculosis (Malwal et al., 2012).

Propriétés

IUPAC Name |

N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S2/c1-16-9-14-21(30(26,27)24-15-18-7-5-4-6-8-18)17(2)22(16)25(3)31(28,29)20-12-10-19(23)11-13-20/h4-14,24H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGQLQQBJLUKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2837399.png)

![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2837401.png)

![4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837402.png)

![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2837409.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2837412.png)